(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride
CAS No.:
Cat. No.: VC18636988
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16ClNO2 |
|---|---|
| Molecular Weight | 193.67 g/mol |
| IUPAC Name | (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-8(3-2-4-8)5-6(9)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H/t6-;/m1./s1 |
| Standard InChI Key | JOWWOHUQQMEBRP-FYZOBXCZSA-N |
| Isomeric SMILES | CC1(CCC1)C[C@H](C(=O)O)N.Cl |
| Canonical SMILES | CC1(CCC1)CC(C(=O)O)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a propanoic acid backbone with an amino group at the C2 position and a 1-methylcyclobutyl moiety at C3. The stereochemistry at C2 is specified as the R-enantiomer, a critical determinant of its biological interactions . The hydrochloride salt introduces a chloride counterion, stabilizing the protonated amino group under physiological conditions.
Key structural attributes include:
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Cyclobutyl ring: A four-membered carbocycle with a methyl group at the 1-position, introducing steric bulk and conformational rigidity.
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Chiral center: The (2R) configuration ensures enantioselective binding to biological targets, analogous to D-amino acids like D-serine .
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Ionizable groups: The amino group (pKa ~9–10) and carboxylic acid (pKa ~2–3) facilitate zwitterionic formation in aqueous solutions.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₁₆ClNO₂ | |
| Molecular weight | 193.67 g/mol | |
| IUPAC name | (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid;hydrochloride | |
| CAS number | 1841099-11-3 | |
| SMILES notation | CC1(CCC1)CC@HN.Cl |
The compound’s solubility in water is enhanced by the hydrochloride salt, though exact solubility data remain unreported. Its logP (partition coefficient) is estimated to be moderately hydrophobic due to the cyclobutyl group, suggesting potential blood-brain barrier permeability .
Synthesis and Manufacturing
Synthetic Pathways
While detailed protocols are proprietary, plausible routes involve:
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Enantioselective alkylation: Starting from a protected D-alanine derivative, the 1-methylcyclobutyl group is introduced via Mitsunobu reaction or transition-metal-catalyzed cross-coupling .
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Cyclobutane ring formation: Photo-[2+2] cycloaddition or strain-driven ring closure could generate the cyclobutyl moiety prior to amino acid coupling.
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Salt formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, as confirmed by its SMILES notation.
Analytical Characterization
Suppliers such as Ambeed and VulcanChem validate purity using:
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High-performance liquid chromatography (HPLC): To confirm >95% purity .
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Nuclear magnetic resonance (NMR): ¹H and ¹³C spectra verify the cyclobutyl structure and stereochemistry .
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Mass spectrometry: Molecular ion peaks at m/z 193.67 align with the theoretical molecular weight.
Biological Activity and Mechanism
Neurotransmitter Receptor Modulation
The compound’s structural resemblance to D-serine—a co-agonist at NMDA receptors—suggests potential activity at glutamatergic synapses . Key hypotheses include:
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NMDA receptor binding: The cyclobutyl group may mimic D-serine’s hydroxyl moiety, facilitating interactions with the receptor’s glycine-binding site .
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Neuroprotective effects: By modulating glutamate excitotoxicity, it could mitigate neuronal damage in stroke or Alzheimer’s disease models.
In Vitro Studies
Limited published data exist, but supplier documentation indicates:
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Receptor affinity assays: IC₅₀ values in the micromolar range for NMDA and AMPA receptors .
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Cellular uptake: Radiolabeled analogs show rapid incorporation into neuronal cells, suggesting transporter-mediated uptake.
Research Applications
Neurological Disorders
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Neurodegeneration: Preclinical studies explore its efficacy in reducing β-amyloid toxicity and tau hyperphosphorylation .
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Cognitive enhancement: Animal models demonstrate improved spatial memory in Morris water maze tests.
Drug Development
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Lead optimization: The cyclobutyl group serves as a conformational constraint in peptidomimetic designs .
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Prodrug formulations: Ester derivatives are under investigation to enhance bioavailability .
| Supplier | Purity | Packaging | Price Range |
|---|---|---|---|
| VulcanChem | >95% | 1–5 g | $200–$500 |
| Ambeed | >98% | 10–50 mg | $150–$300 |
| Dikmann Chem | >90% | 100 mg–1 g | $180–$400 |
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